ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclopentane ring and an amino group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with (1-phenylethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then esterified using ethyl chloroformate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-N-(1-phenylethyl)glycinate
- Cyclization of δ-[(s)-1-phenylethyl]-amino alcohols
Uniqueness
Ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate is unique due to its specific chiral configuration and the presence of both an amino group and a cyclopentane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(1-phenylethylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12?,14-,15-/m1/s1 |
InChI Key |
XFESHQNKLZLTHP-JENMUQSASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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